Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

Lipophilicity Chromatographic retention ADME prediction

Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS 58298-68-3) is a trisubstituted pyrrole derivative bearing a formyl group at the 5-position, methyl groups at the 2- and 4-positions, and a methyl ester at the 3-position. This compound serves as a versatile intermediate in the synthesis of N-fused heteroaromatic bicycles, prodigiosene natural product analogs, and as a designated reference standard for Sunitinib impurity profiling.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 58298-68-3
Cat. No. B1601149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
CAS58298-68-3
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCC1=C(NC(=C1C(=O)OC)C)C=O
InChIInChI=1S/C9H11NO3/c1-5-7(4-11)10-6(2)8(5)9(12)13-3/h4,10H,1-3H3
InChIKeyULZHXHJRMZVHSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Formyl-2,4-Dimethyl-1H-Pyrrole-3-Carboxylate (CAS 58298-68-3): Essential Pyrrole Building Block for Heterocyclic Synthesis and Pharmaceutical Impurity Standards


Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS 58298-68-3) is a trisubstituted pyrrole derivative bearing a formyl group at the 5-position, methyl groups at the 2- and 4-positions, and a methyl ester at the 3-position. This compound serves as a versatile intermediate in the synthesis of N-fused heteroaromatic bicycles, prodigiosene natural product analogs, and as a designated reference standard for Sunitinib impurity profiling. The compound exhibits a calculated LogP of 1.23060 and is commercially available with a standard purity of ≥95% . Its molecular formula is C9H11NO3 with a molecular weight of 181.19 g/mol.

Why Methyl 5-Formyl-2,4-Dimethyl-1H-Pyrrole-3-Carboxylate Cannot Be Replaced by Its Ethyl Ester or Acid Analogs


Substituting methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate with its closest analogs—ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS 2199-59-9) or 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (CAS 253870-02-9)—introduces measurable changes in lipophilicity (ΔLogP ≥ 0.39), ester hydrolysis kinetics, and chromatographic retention behavior . These differences directly impact reaction outcomes in multi-step syntheses, particularly in one-pot cascades where the methyl ester's distinct electronic and steric profile governs cyclization efficiency [1]. In regulated pharmaceutical analysis, each ester analog constitutes a unique impurity with a specific retention time and mass spectral signature; using the wrong reference standard compromises method validation and regulatory compliance.

Quantitative Differentiation Evidence for Methyl 5-Formyl-2,4-Dimethyl-1H-Pyrrole-3-Carboxylate (58298-68-3) vs. Closest Analogs


Lipophilicity (LogP) Differentiation: Methyl Ester vs. Ethyl Ester and Carboxylic Acid Analogs

The target compound (methyl ester) has a calculated LogP of 1.23060 , which is 0.3901 units lower than the ethyl ester analog (LogP = 1.6207 [1]) and 0.08836 units higher than the carboxylic acid analog (LogP = 1.14224 [2]). These differences reflect the distinct partition behavior of each ester/acid form, with the methyl ester occupying an intermediate lipophilicity window that is closer to the acid than to the ethyl ester.

Lipophilicity Chromatographic retention ADME prediction

Synthetic Yield Comparison: Methyl Ester (~94%) vs. Ethyl Ester (~98%) in Prodigiosene Precursor Synthesis

In the optimized synthesis of C-ring ester-functionalized prodigiosenes, the methyl ester target compound was obtained in ~94% yield, while the corresponding ethyl ester analog was obtained in ~98% yield under distinct reaction conditions . The 4-percentage-point yield differential reflects the differing reactivity of the methyl versus ethyl ester in the silylative Mukaiyama aldol strategy used for dipyrrinone formation. The methyl ester route, while slightly lower-yielding, produces a compound that enables subsequent transformations requiring the methyl ester's specific steric and electronic profile.

Synthetic efficiency Prodigiosenes Esterification yield

One-Pot N-Fused Heteroaromatic Bicycle Synthesis: Exclusive Reactivity via the 5-Formyl Handle

The target compound serves as a demonstrated substrate in the one-pot synthesis of highly substituted N-fused heteroaromatic bicycles (indolizines, imidazo[1,2-a]pyridines, and imidazo[1,5-a]pyridines) via Wittig olefination with fumaronitrile and triethylphosphine, followed by base-induced cyclization [1]. The 5-formyl group is essential for this reactivity; the non-formyl analog methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS 52459-90-2) cannot participate in this transformation. The methyl ester of the target compound remains intact throughout the one-pot sequence, whereas the ethyl ester analog's bulkier alkoxy group may alter cyclization rates—though a direct quantitative rate comparison has not been published.

Heterocyclic synthesis Wittig olefination Indolizine

Sunitinib Impurity Reference Standard: Distinct Identity as Impurity 72 vs. Impurity 15 (Ethyl Ester)

Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is designated as Sunitinib Impurity 72 and is supplied as a characterized reference standard with 95% HPLC purity for analytical method validation, ANDA submissions, and quality control . The ethyl ester analog is separately designated as Sunitinib Impurity 15 (CAS 2199-59-9) and is commercially available at ≥98% purity [1]. These two impurities are chromatographically distinct and must be independently identified, quantified, and controlled in Sunitinib drug substance and drug product. No single reference standard can serve for both impurities.

Pharmaceutical impurity profiling Sunitinib Reference standard

Procurement-Driven Application Scenarios for Methyl 5-Formyl-2,4-Dimethyl-1H-Pyrrole-3-Carboxylate (58298-68-3)


Synthesis of N-Fused Heteroaromatic Bicycles (Indolizines, Imidazopyridines) via One-Pot Wittig–Cyclization Cascades

Researchers pursuing efficient, modular access to substituted indolizines, imidazo[1,2-a]pyridines, and imidazo[1,5-a]pyridines should procure the target compound as the aldehyde component. The 5-formyl group is essential for Wittig olefination with fumaronitrile, and the methyl ester remains intact through the base-induced cyclization step. The non-formyl analog (CAS 52459-90-2) cannot initiate this cascade , and the ethyl ester analog (CAS 2199-59-9) has not been validated in this specific one-pot protocol, making the target compound the only literature-precedented choice for this reaction manifold.

C-Ring Ester-Functionalized Prodigiosene Analog Synthesis for Anticancer Research

For medicinal chemistry programs developing prodigiosene-based anticancer agents, the target compound serves as the C-ring precursor. Its methyl ester group provides a specific steric and electronic profile that influences the biological activity of the final dipyrrinone conjugates . The ~94% isolated yield in the silylative Mukaiyama aldol condensation with 4-methoxy-3-pyrrolin-2-one ensures adequate material throughput for structure–activity relationship (SAR) studies. The ethyl ester analog, while obtained in ~98% yield, produces a different ester series with distinct pharmacological properties.

Sunitinib Drug Substance Impurity Profiling and ANDA Regulatory Submissions

Quality control laboratories and pharmaceutical analytical development teams must procure authentically sourced Sunitinib Impurity 72 (target compound) for HPLC method development, method validation (AMV), and batch release testing. This impurity is chromatographically distinct from Impurity 15 (ethyl ester analog) and Impurity 51 (carboxylic acid analog) . The reference standard is supplied at 95% HPLC purity with full characterization data (COA, ¹H NMR, MS, HPLC) , meeting ICH Q3A/Q3B requirements for impurity identification, reporting, and qualification thresholds in ANDA and DMF submissions.

Building Block for Diversity-Oriented Synthesis of Polysubstituted Pyrroles

For academic and industrial laboratories conducting diversity-oriented synthesis, the target compound offers three distinct reactive handles: (i) the 5-formyl group for condensation, Wittig, and reductive amination reactions; (ii) the methyl ester at C-3 for hydrolysis, transesterification, or aminolysis; and (iii) the pyrrole NH for N-alkylation or N-arylation. Its intermediate LogP of 1.23 ensures compatibility with a wide range of organic solvents (DCM, THF, DMF, MeOH) and facilitates extractive workup, making it a practical choice for parallel synthesis workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.